![molecular formula C27H30O15 B8255220 Orientin 2''-O-rhamnoside CAS No. 81398-30-3](/img/structure/B8255220.png)
Orientin 2''-O-rhamnoside
Overview
Description
Orientin 2''-O-rhamnoside is a natural product found in Citrus japonica with data available.
Scientific Research Applications
Neuroprotection in Neurodegenerative Diseases
Orientin 2''-O-rhamnoside demonstrates potential in alleviating symptoms of neurodegenerative diseases. Studies reveal that it can relieve hydrogen peroxide (H2O2)-induced neuronal apoptosis, suggesting a neuroprotective effect. This is achieved by inhibiting ROS-mediated activation of signaling pathways in cells (Qi et al., 2018). Additionally, orientin shows promise in treating neonatal ischemic brain injury, reducing cell injury and oxidative stress in rat cortical neurons (Tian et al., 2018).
Cardioprotection
This compound exhibits cardioprotective effects, particularly in conditions like myocardial ischemia-reperfusion injury. It enhances cell viability and decreases apoptosis, potentially by activating specific signaling cascades (Liu et al., 2016). Another study indicates that it reduces myocardial infarction size and mitigates adverse cardiac remodeling through the eNOS/NO signaling pathway (Li et al., 2017).
Anti-inflammatory and Antioxidant Effects
This compound has shown remarkable anti-inflammatory activities, as evidenced by its ability to reduce inflammatory response in cerebral ischemia-reperfusion injury. This is achieved through modulation of various signaling pathways and inflammatory molecules (Wang et al., 2017). Moreover, it demonstrates potent antioxidant properties, offering protection against oxidative stress in different cell types.
Potential in Treating Metabolic Disorders
Studies indicate that this compound may have a therapeutic role in metabolic disorders. For instance, it improves substrate utilization and expression of genes involved in insulin signaling and energy regulation, suggesting potential benefits in managing conditions like insulin resistance and type 2 diabetes (Mazibuko-Mbeje et al., 2021).
Anticancer Properties
This compound exhibits anticancer properties, as seen in its ability to suppress cell proliferation and mitigate inflammatory responses in colorectal cancer models. It also shows efficacy in inhibiting tumor invasion and metastasis in breast cancer cells (Thangaraj & Vaiyapuri, 2017); (Kim et al., 2018).
properties
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-8-19(34)21(36)23(38)27(39-8)42-26-22(37)20(35)16(7-28)41-25(26)18-13(32)5-12(31)17-14(33)6-15(40-24(17)18)9-2-3-10(29)11(30)4-9/h2-6,8,16,19-23,25-32,34-38H,7H2,1H3/t8-,16+,19-,20+,21+,22-,23+,25-,26+,27-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSBSLGTNMNUBC-ZDBFMITKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312108 | |
Record name | Orientin 2′′-O-rhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81398-30-3 | |
Record name | Orientin 2′′-O-rhamnoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81398-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orientin 2′′-O-rhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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